Superior Potency in Primary AML Patient Samples Across Diverse Mutational Backgrounds
CG-806 exhibits superior ex vivo potency against a large panel of primary AML patient samples compared to seven other FLT3 inhibitors. In an analysis of 265 primary AML samples, the median IC50 of CG-806 was 0.08 µM, which was significantly lower (p < 0.001) than the median IC50 values for all comparators, including midostaurin, sorafenib, sunitinib, dovitinib, quizartinib, crenolanib, and gilteritinib [1]. This superior potency was maintained even in samples harboring TP53 mutations, where other FLT3 inhibitors showed relative resistance [1].
| Evidence Dimension | Ex vivo cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.08 µM (n=265) |
| Comparator Or Baseline | Median IC50 values: gilteritinib (0.125 µM), quizartinib (0.199 µM), dovitinib (0.551 µM), midostaurin (2.25 µM), sorafenib (2.93 µM), crenolanib (5.01 µM) |
| Quantified Difference | CG-806 is approximately 1.6x more potent than gilteritinib, 2.5x more potent than quizartinib, and 28x more potent than midostaurin based on median IC50 values. |
| Conditions | Ex vivo cytotoxicity assay using 265 primary AML patient samples containing wild-type or mutated FLT3. |
Why This Matters
This broad, quantitative superiority in primary patient material, including high-risk genetic subgroups, directly supports the selection of CG-806 for research programs aimed at addressing the limitations of current FLT3 inhibitor monotherapy in AML.
- [1] Zhang H, Local A, Tyner JW, et al. Abstract 1323: CG-806, a pan-FLT3 / pan-BTK inhibitor, demonstrates superior potency against cells from IDH-1 mutant and other non-favorable risk groups of AML patients. Cancer Res. 2019;79(13_Supplement):1323. View Source
